4-((1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
CAS No.: 1795363-11-9
Cat. No.: VC6810748
Molecular Formula: C16H13ClFNO4
Molecular Weight: 337.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795363-11-9 |
|---|---|
| Molecular Formula | C16H13ClFNO4 |
| Molecular Weight | 337.73 |
| IUPAC Name | 4-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
| Standard InChI | InChI=1S/C16H13ClFNO4/c1-9-4-11(6-15(20)22-9)23-12-7-19(8-12)16(21)13-3-2-10(18)5-14(13)17/h2-6,12H,7-8H2,1H3 |
| Standard InChI Key | ASCVTIWRTKHRKY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Introduction
4-((1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound with a molecular weight of 337.73 g/mol, identified by the CAS number 1795363-11-9 . This compound combines structural elements from both pyran and azetidine rings, linked by a benzoyl group. The presence of chlorine and fluorine atoms in the benzoyl moiety suggests potential applications in pharmaceuticals or agrochemicals due to their ability to modulate biological activity.
Synthesis and Preparation
While specific synthesis protocols for 4-((1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one are not detailed in the available literature, compounds with similar structures often involve multi-step reactions. These may include the formation of the pyran and azetidine rings separately, followed by their coupling via an etherification reaction. The introduction of the benzoyl group typically involves an acylation step.
Potential Applications
Compounds with similar structural motifs have been explored for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of halogens (chlorine and fluorine) can enhance these activities by altering the compound's interaction with biological targets.
| Potential Application | Rationale |
|---|---|
| Antimicrobial Activity | Halogenated compounds often exhibit enhanced antimicrobial properties. |
| Anti-inflammatory Activity | The benzoyl group can modulate enzyme activity related to inflammation. |
| Anticancer Activity | Structural complexity may allow interaction with specific cellular targets. |
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